

Application Notes and Protocols for Lorcaserin Hydrochloride in Rodent Studies

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Compound of Interest

Compound Name: *Lorcaserin hydrochloride*

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These application notes provide a comprehensive guide to the use of **lorcaserin hydrochloride** in preclinical rodent models for obesity and related research. The following sections detail recommended dose ranges, experimental protocols, and the underlying mechanism of action.

Introduction

Lorcaserin hydrochloride is a selective serotonin 2C (5-HT_{2C}) receptor agonist that has been investigated for its effects on appetite and body weight.^{[1][2][3]} By activating 5-HT_{2C} receptors, particularly in the hypothalamus, lorcaserin is thought to stimulate pro-opiomelanocortin (POMC) neurons.^{[4][5]} This leads to the release of α -melanocyte-stimulating hormone (α -MSH), which acts on melanocortin-4 receptors (MC4R) to produce feelings of satiety and reduce food intake.^{[4][5]} Preclinical studies in rodents are crucial for elucidating the efficacy, safety, and mechanisms of action of lorcaserin.

Quantitative Data Summary

The following tables summarize effective dose ranges of **lorcaserin hydrochloride** for various endpoints in rat and mouse models, as reported in the literature.

Table 1: **Lorcaserin Hydrochloride** Dose Determination in Rat Studies

Endpoint	Dose Range	Route of Administration	Dosing Regimen	Rat Strain	Key Findings	Reference
Body Weight Reduction	1-2 mg/kg	Subcutaneous (SC)	Twice daily (b.i.d.)	Sprague-Dawley (Diet-Induced Obesity)	Significantly reduced body weight gain and selectively reduced body fat mass.[1][6]	[1][6]
Food Intake Reduction	4.5-18 mg/kg	Not Specified	Twice daily (b.i.d.)	Levin	Reduced food intake and body mass.	[1]
Food Intake Reduction	9-36 mg/kg	Not Specified	Twice daily (b.i.d.)	Sprague-Dawley	Reduced food intake and body mass.	[1]
Food Intake Reduction	0.3-3 mg/kg	Not Specified	Not Specified	Not Specified	Effective in reducing food intake.	[1]
Nicotine Self-Administration	0.3125-20 mg/kg	Subcutaneous (SC)	Single dose	Sprague-Dawley	Dose-dependent reduction in nicotine self-administration.[7]	[7]
Locomotor Activity	>1.25 mg/kg	Subcutaneous (SC)	Single dose	Sprague-Dawley	Prominent sedative effects	[7]

observed

at doses

greater

than 1.25

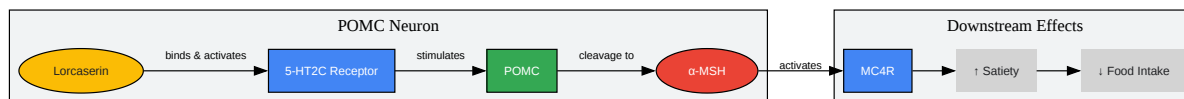
mg/kg.[7]

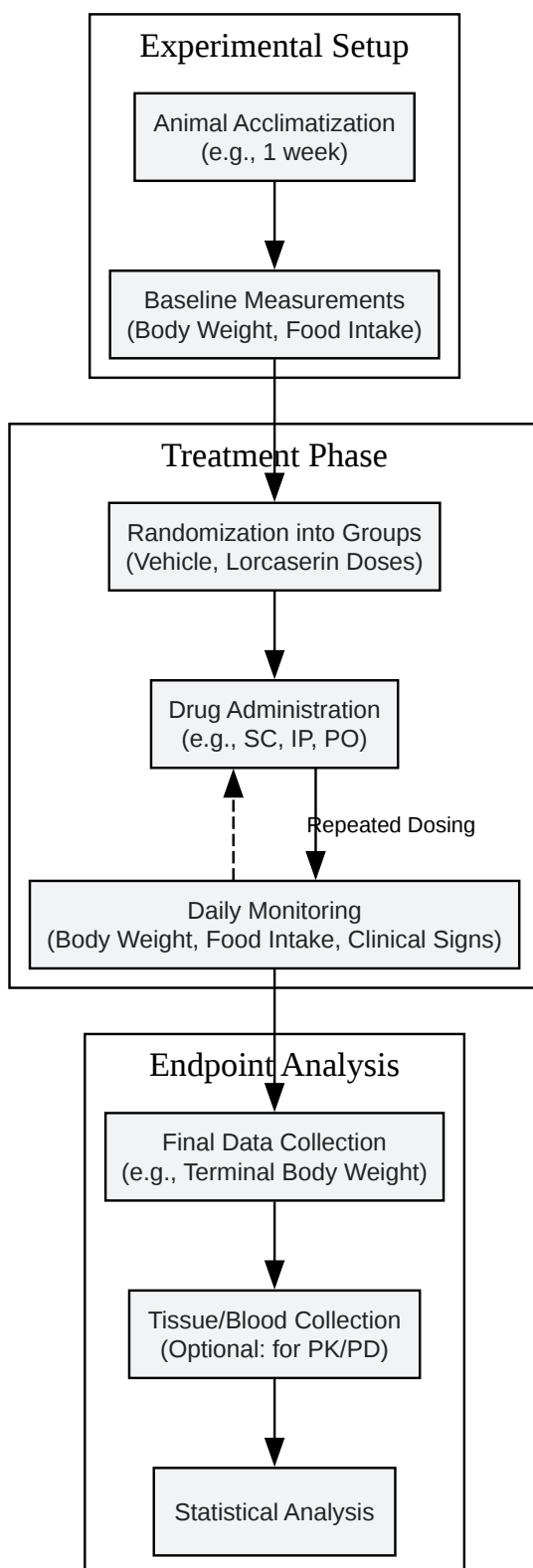
Table 2: **Lorcaserin Hydrochloride** Dose Determination in Mouse Studies

Endpoint	Dose Range	Route of Administration	Dosing Regimen	Mouse Strain	Key Findings	Reference
Food Intake Reduction	7.5-10 mg/kg	Intraperitoneal (i.p.)	Single dose	Wild type	Significantly reduced chow intake at 1, 3, and 6 hours post-administration.[8][9]	[8][9]
Antinociception	0.5-2.0 mg/kg	Subcutaneous (s.c.)	Single dose	Not Specified	Potentiated the antinociceptive effects of opioids.[10]	[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of lorcaserin and a typical experimental workflow for evaluating its effects on food intake and body weight in rodents.





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